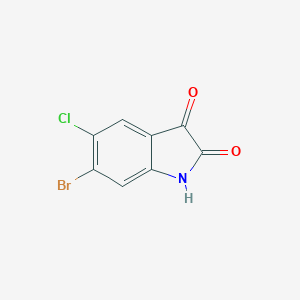

6-Bromo-5-chloroindoline-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-5-chloroindoline-2,3-dione is a heterocyclic compound with the molecular formula C8H3BrClNO2 It is a derivative of indoline-2,3-dione, where the indoline ring is substituted with bromine and chlorine atoms at the 6th and 5th positions, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloroindoline-2,3-dione typically involves the bromination and chlorination of indoline-2,3-dione. One common method includes the reaction of indoline-2,3-dione with bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and phase transfer agents can also enhance the efficiency of the reactions.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Bromo-5-chloroindoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Formation of quinones and other oxidized products.

Reduction: Formation of reduced indoline derivatives.

Substitution: Formation of various substituted indoline-2,3-dione derivatives.

Applications De Recherche Scientifique

6-Bromo-5-chloroindoline-2,3-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials with specific electronic and optical properties.

Mécanisme D'action

The mechanism of action of 6-Bromo-5-chloroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways within cells. For example, it may inhibit monoamine oxidase enzymes, leading to altered neurotransmitter levels and potential therapeutic effects in neuropsychiatric disorders.

Comparaison Avec Des Composés Similaires

5-Chloroindoline-2,3-dione: Lacks the bromine substitution at the 6th position.

6-Bromoindoline-2,3-dione: Lacks the chlorine substitution at the 5th position.

Indoline-2,3-dione: The parent compound without any halogen substitutions.

Uniqueness: 6-Bromo-5-chloroindoline-2,3-dione is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Activité Biologique

6-Bromo-5-chloroindoline-2,3-dione, also known as 6-Bromo-5-chloroisatin, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula: C9H5BrClN2O2

- Molecular Weight: 260.47 g/mol

- CAS Number: 192799-05-6

- Solubility: Soluble in DMF and DMSO

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on different biological targets.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.0 | Induction of apoptosis |

| MCF7 (Breast) | 10.5 | Cell cycle arrest |

| HeLa (Cervical) | 12.0 | Inhibition of topoisomerase activity |

The mechanism through which this compound exerts its biological effects involves several pathways:

- Apoptosis Induction: The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest: It has been shown to interfere with the cell cycle, particularly at the G1/S checkpoint.

- Enzyme Inhibition: The compound acts as an inhibitor of various enzymes involved in cancer cell metabolism and proliferation.

Structure-Activity Relationship (SAR)

A series of derivatives based on the indoline structure have been synthesized to understand the relationship between chemical structure and biological activity better. Modifications at the bromine and chlorine positions have been found to significantly affect potency.

Table 2: Structure-Activity Relationship Studies

| Compound | Substituents | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Br at position 6 | 10.5 | Lead compound |

| 6-Chloroindoline-2,3-dione | Cl at position 6 | >20 | Reduced activity |

| 7-Bromo-5-chloroindoline-2,3-dione | Br at position 7 | 15.0 | Similar activity |

Case Studies

Several case studies have documented the therapeutic potential of this compound:

-

Ewing's Sarcoma Model: In a study focusing on Ewing's sarcoma cells, treatment with this compound resulted in a significant reduction in tumor growth in xenograft models.

"The compound displayed a GI50 value of approximately 20 µM against Ewing's sarcoma cell lines" .

-

Breast Cancer Study: A comparative study on breast cancer cell lines demonstrated that this compound could effectively reduce cell viability and induce apoptosis through mitochondrial pathway activation.

"MCF7 cells treated with 10 µM showed a marked increase in caspase activity" .

Propriétés

IUPAC Name |

6-bromo-5-chloro-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClNO2/c9-4-2-6-3(1-5(4)10)7(12)8(13)11-6/h1-2H,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILDUFSHBWCWIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Br)NC(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571267 |

Source

|

| Record name | 6-Bromo-5-chloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192799-05-6 |

Source

|

| Record name | 6-Bromo-5-chloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.